molecular formula C22H27N5O4 B1210221 5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione

5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione

Cat. No. B1210221
M. Wt: 425.5 g/mol
InChI Key: SCUQPEWAWZLLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione is a member of pyrazoles and a ring assembly.

Scientific Research Applications

  • Synthesis and Structural Transformations : A study by Stanovnik et al. (2008) discusses the transformation of similar trione compounds, focusing on the synthesis of substituted pyranones and pyridin-ones. This research sheds light on the chemical behavior and potential applications of such compounds in synthesizing diverse chemical structures (Stanovnik, Zupančič, & Svete, 2008).

  • Applications in Heterocyclic Synthesis : Attanasi et al. (2008) reported on the reaction of diaza-butadienes with nucleophiles, leading to the formation of stable α-phosphoranylidene-hydrazones, which are valuable in the preparation of pharmacologically active pyrazoles. This research indicates the utility of such compounds in developing new pharmacologically active structures (Attanasi, Baccolini, Boga, Crescentini, Giorgi, Mantellini, & Nicolini, 2008).

  • Electrochemical Applications : Elinson et al. (2020) explored the electrochemically induced multicomponent assembling of benzaldehydes with barbituric acid, demonstrating the synthesis of pharmacologically active systems. This highlights the potential of such compounds in electrochemical applications and drug synthesis (Elinson, Ryzhkova, Krymov, Vereshchagin, Goloveshkin, & Egorov, 2020).

  • Molecular Structure Analysis : A study by da Silva et al. (2005) focused on the structural analysis of related dimethylpyrimidine triones. Understanding the molecular structure of such compounds is essential for their application in various scientific fields, such as material science and drug development (da Silva, Ribiero, Lima, Wardell, Skakle, Low, & Glidewell, 2005).

  • Antimicrobial Activity : Laxmi et al. (2012) synthesized derivatives of pyrimidine triones and evaluated their antibacterial and antifungal activities, suggesting the potential use of such compounds in antimicrobial applications (Laxmi, Kuarm, & Rajitha, 2012).

properties

Product Name

5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-1-hexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C22H27N5O4/c1-4-5-6-10-13-26-20(29)17(19(28)24-22(26)31)14-23-18-15(2)25(3)27(21(18)30)16-11-8-7-9-12-16/h7-9,11-12,14,29H,4-6,10,13H2,1-3H3,(H,24,28,31)

InChI Key

SCUQPEWAWZLLOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=C(C(=O)NC1=O)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione

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